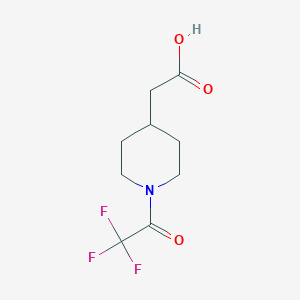
2-(1-(2,2,2-Trifluoroacetyl)piperidin-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(2,2,2-Trifluoroacetyl)piperidin-4-yl)acetic acid is a compound that features a piperidine ring substituted with a trifluoroacetyl group and an acetic acid moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Métodos De Preparación
The synthesis of 2-(1-(2,2,2-Trifluoroacetyl)piperidin-4-yl)acetic acid typically involves the reaction of piperidine derivatives with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .
Análisis De Reacciones Químicas
2-(1-(2,2,2-Trifluoroacetyl)piperidin-4-yl)acetic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the positions adjacent to the nitrogen atom.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
2-(1-(2,2,2-Trifluoroacetyl)piperidin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the development of drugs targeting neurological disorders and inflammation.
Mecanismo De Acción
The mechanism of action of 2-(1-(2,2,2-Trifluoroacetyl)piperidin-4-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group enhances the compound’s ability to form hydrogen bonds and interact with active sites, leading to inhibition or modulation of biological pathways .
Comparación Con Compuestos Similares
Similar compounds to 2-(1-(2,2,2-Trifluoroacetyl)piperidin-4-yl)acetic acid include:
1-Trifluoroacetyl piperidine: This compound lacks the acetic acid moiety but shares the trifluoroacetyl-piperidine structure.
2-(4-(Piperidin-4-yl)phenyl)acetic acid: This compound features a phenyl group instead of the trifluoroacetyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the trifluoroacetyl group and the acetic acid moiety, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H12F3NO3 |
|---|---|
Peso molecular |
239.19 g/mol |
Nombre IUPAC |
2-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C9H12F3NO3/c10-9(11,12)8(16)13-3-1-6(2-4-13)5-7(14)15/h6H,1-5H2,(H,14,15) |
Clave InChI |
PYIMXFYYVXSONZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CC(=O)O)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















